N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
Description
This compound belongs to the class of spirocyclic acetamides, characterized by a 1,4-diazaspiro[4.5]dec-3-en-2-one core fused with phenyl and 4-methylphenyl acetamide groups. Its structural uniqueness lies in the spirocyclic framework, which confers conformational rigidity and influences binding interactions with biological targets.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-10-12-19(13-11-17)24-20(27)16-26-22(28)21(18-8-4-2-5-9-18)25-23(26)14-6-3-7-15-23/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBVLURRHFZDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the acetamide group: This is achieved through acylation reactions using acetic anhydride or acetyl chloride.
Substitution reactions: Introduction of the 4-methylphenyl and phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Research indicates that N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide exhibits various biological activities:
1. Anticancer Activity
- Preliminary studies have shown that this compound has selective cytotoxic effects against several cancer cell lines. For instance, derivatives of similar structures have demonstrated significant growth inhibition in human cancer cells while sparing normal cells. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentrations (MICs) suggesting promising antibacterial effects, which could be further explored for therapeutic applications in infectious diseases.
3. Enzyme Inhibition
- Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic disorders and neurodegenerative diseases. For example, it may inhibit acetylcholinesterase, which is relevant in conditions like Alzheimer’s disease.
Case Studies and Research Findings
Several studies have documented the applications and effects of related compounds:
Case Study 1: Anticancer Activity
- A study published in a peer-reviewed journal highlighted the anticancer potential of structurally similar compounds, demonstrating significant growth inhibition in various cancer cell lines with IC50 values ranging from 10 to 30 µM .
Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
a) N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
- Key Difference : Replacement of the 4-methylphenyl group with a 3,4-dimethoxyphenyl moiety.
- Impact: The electron-donating methoxy groups enhance solubility via polar interactions but may reduce membrane permeability due to increased hydrophilicity.
b) N-(3-Chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide
- Key Difference : Substitution with electron-withdrawing 3-chloro-4-fluorophenyl and a larger spiro[4.6] ring.
- The expanded spiro ring ([4.6] vs. [4.5]) introduces greater conformational flexibility, which may alter target binding kinetics .
c) N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide
- Key Difference : 3,4-Dimethylphenyl and 4-fluorophenyl groups paired with a smaller spiro[4.4] system.
- The compact spiro[4.4] ring restricts puckering dynamics (as defined by Cremer-Pople coordinates), limiting adaptability to target sites .
Modifications to the Spirocyclic Core
a) 2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid
- Key Difference : Replacement of the acetamide group with a carboxylic acid and an oxygen atom in the spiro ring.
- Impact: The carboxylic acid increases acidity (pKa ~4-5) and hydrogen-bonding capacity, favoring interactions with basic residues in enzymes.
b) N-(4-Methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
Functional Group Replacements
N-(4-Bromo-2-fluorophenyl)-2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
- Key Difference : Bromine and fluorine substituents on the phenyl ring.
- Fluorine enhances electronegativity, strengthening dipole interactions .
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide, a compound with a complex spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 375.5 g/mol. The compound features a unique spirocyclic configuration that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 866866-49-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, particularly its ability to bind to neuronal voltage-sensitive sodium channels. This interaction is crucial for modulating electrical signals in the nervous system, which may underlie its potential anticonvulsant properties .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that structurally related compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of DNA synthesis .
Case Study:
In a study evaluating the anticancer effects of related diazaspiro compounds, significant cytotoxicity was observed against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and acridine orange/ethidium bromide staining techniques. The results suggested that these compounds could effectively direct tumor cells towards apoptotic pathways, indicating their potential as anticancer agents.
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been investigated. Its mechanism involves the inhibition of sodium channels, which may prevent the excessive neuronal firing associated with seizures .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other compounds exhibiting similar biological activities:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| N-(4-Chlorophenyl)-2-{...diazaspiro[4.5]dec...} | Anticonvulsant | Sodium channel inhibition |
| N-(Phenyl)-2-(4-Piperazinyl)acetamide | Anticancer | Induction of apoptosis |
| Spirotetramat | Insecticide | Modulation of GABA receptors |
Q & A
Q. How are biological activity assays designed for this compound?
- Protocols :
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin-like proteases) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
- In Vivo Models : Administer doses (10–50 mg/kg) in murine xenograft studies, monitoring tumor volume biweekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
